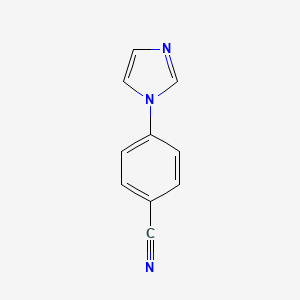![molecular formula C8H8N2 B1295258 2-メチルイミダゾ[1,2-a]ピリジン CAS No. 934-37-2](/img/structure/B1295258.png)
2-メチルイミダゾ[1,2-a]ピリジン
概要
説明
2-Methylimidazo[1,2-A]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is known for its significant biological activities and is often studied for its potential applications in medicinal chemistry. The structure of 2-Methylimidazo[1,2-A]pyridine consists of a fused bicyclic system that includes an imidazole ring and a pyridine ring, with a methyl group attached to the second position of the imidazole ring.
科学的研究の応用
2-Methylimidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
Target of Action
2-Methylimidazo[1,2-A]pyridine has been identified as an inhibitor of Mtb pantothenate synthetase (PS) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, Mtb pantothenate synthetase, by binding to the active site of the enzyme . This binding inhibits the enzyme’s activity, thereby disrupting the biosynthesis of pantothenate . The exact molecular interactions between 2-Methylimidazo[1,2-A]pyridine and its target are still under investigation.
Biochemical Pathways
By inhibiting Mtb pantothenate synthetase, 2-Methylimidazo[1,2-A]pyridine disrupts the pantothenate and coenzyme A biosynthesis pathways . These pathways are critical for the survival and virulence of Mycobacterium tuberculosis. The downstream effects of this disruption include impaired fatty acid metabolism and energy production, leading to the death of the bacteria .
Pharmacokinetics
The compound’s antimicrobial activity against staphylococcus aureus suggests that it may have suitable bioavailability
Result of Action
The primary result of 2-Methylimidazo[1,2-A]pyridine’s action is the inhibition of Mtb pantothenate synthetase, leading to the death of Mycobacterium tuberculosis . Additionally, the compound has shown antimicrobial properties against Staphylococcus aureus , indicating a potential broader spectrum of activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with various carbonyl compounds or alkenes. One common method is the reaction of 2-aminopyridine with an aldehyde in the presence of an acid catalyst, which leads to the formation of the imidazo[1,2-A]pyridine core. Another approach involves the use of multicomponent reactions, where 2-aminopyridine, an aldehyde, and an isocyanide react together to form the desired product .
Industrial Production Methods: In industrial settings, the production of 2-Methylimidazo[1,2-A]pyridine can be achieved through metal-free direct synthesis methods. These methods are environmentally friendly and involve the use of green chemistry principles. For example, the condensation of 2-aminopyridine with aldehydes under mild conditions without the use of metal catalysts is a preferred approach .
化学反応の分析
Types of Reactions: 2-Methylimidazo[1,2-A]pyridine undergoes various chemical reactions, including halogenation, oxidation, and substitution reactions.
Common Reagents and Conditions:
Halogenation: The compound reacts with halogens such as bromine and iodine to form halogenated derivatives.
Oxidation: Oxidative coupling reactions can be used to introduce additional functional groups into the molecule.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other substituents, such as alkyl or aryl groups.
Major Products Formed: The major products formed from these reactions include halogenated derivatives, oxidized compounds, and substituted imidazo[1,2-A]pyridine derivatives .
類似化合物との比較
2,7-Dimethylimidazo[1,2-A]pyridine-3-carboxamides: These compounds exhibit significant activity against tuberculosis and are structurally similar to 2-Methylimidazo[1,2-A]pyridine.
3-Bromo-2-Methyl-1H-Imidazo[1,2-A]pyridinium Bromide: This halogenated derivative has antimicrobial properties and is used in similar applications.
Uniqueness: 2-Methylimidazo[1,2-A]pyridine is unique due to its versatile reactivity and wide range of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and industrial applications.
特性
IUPAC Name |
2-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-6-10-5-3-2-4-8(10)9-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZACBBRLMWHCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=CC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239410 | |
| Record name | 2-Methylimidazo(1,2-a)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934-37-2 | |
| Record name | 2-Methylimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylimidazo(1,2-a)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylimidazo(1,2-a)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of 2-methylimidazo[1,2-a]pyridine?
A1: 2-Methylimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C8H8N2. It features a fused imidazole and pyridine ring system with a methyl group at the 2-position.
Q2: What are the primary synthetic routes for producing 2-methylimidazo[1,2-a]pyridine derivatives?
A2: Common synthetic approaches involve the reaction of 2-aminopyridines with various reagents:
- Cyclocondensation with α-haloketones: This method typically employs ethyl 2-chloroacetoacetate [, ] or ethyl 3-bromolevulinate [] to form the imidazo[1,2-a]pyridine core.
- Reaction with 2-alkoxypropenals: These reagents act as synthetic equivalents of methylglyoxal, facilitating the construction of the fused ring system [].
Q3: What are the key structural features of 2-methylimidazo[1,2-a]pyridine derivatives that influence their antiulcer activity?
A: Studies using substituted 2-methylimidazo[1,2-a]pyridines as antiulcer agents revealed that the “extended” conformation, rather than the "folded" conformation, is crucial for activity []. Specifically, trans isomers mimicking this extended conformation exhibited notable gastric antisecretory activity [].
Q4: How does the substitution at the 3-position of the 2-methylimidazo[1,2-a]pyridine scaffold affect its antiulcer activity?
A: Research indicates that while 3-position modifications may not significantly impact antisecretory activity, they can influence cytoprotective properties []. For instance, introducing specific substituents like those found in compound 19c (8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine) resulted in promising cytoprotective activity comparable to the known agent SCH-28080 [].
Q5: Can 2-methylimidazo[1,2-a]pyridine derivatives act as bradykinin B2 receptor antagonists?
A: Yes, specific 2-methylimidazo[1,2-a]pyridine derivatives have demonstrated potent and selective antagonism of the bradykinin B2 receptor [, , , , ]. These compounds often feature a characteristic 8-[[3-(N-acylglycyl-N-methylamino)-2,6-dichlorobenzyl]oxy] moiety attached to the core structure [, ].
Q6: Can 2-methylimidazo[1,2-a]pyridine derivatives inhibit PI3 kinase p110α?
A: Yes, compounds like 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (2a) exhibit p110α inhibitory activity []. Further structural optimization led to even more potent derivatives with improved selectivity over other PI3K isoforms [].
Q7: What biological activities have been reported for 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids?
A7: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acids have been investigated for various pharmacological activities, including:
- Anti-inflammatory activity [, ]
- Analgesic activity [, ]
- Antipyretic activity [, ]
- Ulcerogenic activity [, ]
Q8: What antimicrobial properties have been observed in 2-methylimidazo[1,2-a]pyridine derivatives?
A8: Several studies have investigated the antimicrobial potential of this compound class:
- Antimycobacterial activity: Some thiazolidine and spirothiazolidine derivatives demonstrated minimal antituberculous activity [].
- General antibacterial activity: Derivatives containing pyridine, thiazole, or pyrazole moieties showed varying degrees of antibacterial activity against specific bacteria [].
- Broad-spectrum antimicrobial activity: Arylhydrazones of 4-[(2-methylimidazo[1,2-a]pyridine-3-yl)azo]benzoic acid hydrazide exhibited activity against Escherichia coli, with some showing activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa [].
Q9: Has 2-methylimidazo[1,2-a]pyridine been investigated in the context of bioluminescence?
A: Interestingly, 3-hydroxy-2-methylimidazo[1,2-a]pyridine, a derivative of 2-methylimidazo[1,2-a]pyridine, exhibited biological activity with both Oplophorus and Cypridina luciferases, demonstrating its potential as a model luciferin compound [].
Q10: What is the role of the 2,6-dichloro substitution on the benzyl moiety in 2-methylimidazo[1,2-a]pyridine-based bradykinin B2 antagonists?
A: Molecular modeling studies suggest that the 2,6-dichloro substituents play a critical role in stabilizing the bioactive conformation of these antagonists []. They likely contribute to interactions with hydrophobic pockets within the B2 receptor [].
Q11: What alternative heterocyclic scaffolds have been explored as bioisosteres for the imidazo[1,2-a]pyridine moiety in B2 antagonists?
A: Research aimed at optimizing the core structure of B2 antagonists led to the identification of several bioisosteric heterocycles, including quinoline derivatives [, ]. Notably, compound FR173657, incorporating a quinoline ring, displayed potent B2 receptor antagonism and excellent oral bioavailability [, ].
Q12: Are there any reported 5-hydroxytryptamine receptor 4 (5-HT4) agonists based on the 2-methylimidazo[1,2-a]pyridine scaffold?
A: Yes, CJ-033,466 (5-amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-α]pyridine-8-carboxamide) represents a potent and selective 5-HT4 receptor partial agonist []. This compound demonstrated superior selectivity compared to other 5-HT4 agonists like cisapride and exhibited promising gastroprokinetic effects in preclinical models [].
Q13: Can modifications to the 2-methylimidazo[1,2-a]pyridine core structure influence its interaction with proton pump inhibitors?
A: Research suggests that incorporating glucopyranosyl moieties onto the 2-methylimidazo[1,2-α]pyridine scaffold can result in potent, reversible proton pump inhibitors []. This modification potentially offers a safer alternative to irreversible inhibitors by avoiding the formation of covalent bonds with the H+/K+-ATPase enzyme [].
Q14: What are the potential applications of 2-methylimidazo[1,2-a]pyridine derivatives in cardiovascular diseases?
A: While specific applications are still under investigation, a recent patent application suggests the potential use of novel 6-hydrogen-substituted 2-methylimidazo[1,2-a]pyridine-3-carboxamides for treating and/or preventing cardiovascular diseases []. This application highlights the ongoing interest in exploring this compound class for various therapeutic purposes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1295182.png)











